2-nitro-N,N-di(prop-2-en-1-yl)benzamide
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Overview
Description
N,N-Diallyl-2-nitrobenzamide: is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom and a nitro group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N,N-diallylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N-diallyl-2-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of N,N-diallyl-2-aminobenzamide.
Reduction: Formation of N,N-diallyl-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diallyl-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Diallyl-2-chloro-4-nitrobenzamide: Similar structure but with a chloro group instead of a nitro group.
N,N-Diallyl-N’-acetylhydrazine: Contains an acetylhydrazine group instead of a benzamide structure.
1,1-Diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine: Contains a guanidine group and a nitrofurazan moiety.
Uniqueness: N,N-Diallyl-2-nitrobenzamide is unique due to the presence of both allyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-nitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-9-14(10-4-2)13(16)11-7-5-6-8-12(11)15(17)18/h3-8H,1-2,9-10H2 |
InChI Key |
IJPNWFGGFIKUAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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